Product packaging for Benzyl 2-bromopropanoate(Cat. No.:CAS No. 3017-53-6)

Benzyl 2-bromopropanoate

Cat. No.: B126160
CAS No.: 3017-53-6
M. Wt: 243.1 g/mol
InChI Key: IZZIPPQWYVRGRS-UHFFFAOYSA-N
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Description

Significance and Research Context of Benzyl (B1604629) 2-bromopropanoate (B1255678)

Benzyl 2-bromopropanoate, a member of the α-haloester family, serves as a versatile building block and initiator in a variety of organic reactions. Its structure, featuring a bromine atom on the carbon adjacent to the ester group, makes it a valuable reagent for creating new carbon-carbon bonds and for the synthesis of complex molecules. testbook.comwikipedia.orgnumberanalytics.combyjus.com The compound is particularly noted for its role as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). acs.orgacs.orggoogle.comcmu.edu This allows for the synthesis of well-defined polymers with specific functionalities and architectures. acs.orgcmu.edu Furthermore, this compound is utilized in the synthesis of various organic compounds, including those with potential pharmaceutical applications. pdx.edunumberanalytics.comresearchgate.net

Table 1: Chemical Properties of this compound

Property Value
CAS Number 3017-53-6
Molecular Formula C₁₀H₁₁BrO₂
Molecular Weight 243.1 g/mol
Appearance Colorless oil
Boiling Point 82°-85°C at 0.5 Torr
Solubility Soluble in organic solvents like methylene (B1212753) chloride and diethyl ether
SMILES CC(Br)C(=O)OCC1=CC=CC=C1

Sources: prepchem.comprepchem.comguidechem.comchemical-suppliers.eu

Historical Perspective of α-Haloesters in Organic Synthesis

The utility of α-haloesters in organic synthesis has been recognized for over a century. One of the earliest and most significant applications is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. testbook.comwikipedia.orgnumberanalytics.combyjus.comnumberanalytics.com This reaction involves the condensation of an α-haloester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. testbook.comwikipedia.orgnumberanalytics.combyjus.com The key to this reaction is the formation of an organozinc reagent, or a 'Reformatsky enolate', which is less reactive than Grignard reagents and thus does not typically react with the ester group. wikipedia.orglibretexts.org This discovery opened up new avenues for the formation of carbon-carbon bonds under relatively mild conditions. testbook.combyjus.com

Historically, the synthesis of α-halo acids, the precursors to α-haloesters, was advanced by the Hell–Volhard–Zelinsky reaction. masterorganicchemistry.com This reaction involves the halogenation of a carboxylic acid at the alpha carbon. masterorganicchemistry.com Over the years, the scope of reactions involving α-haloesters has expanded significantly to include their use as precursors for amino acids and in various transition metal-catalyzed cross-coupling reactions. masterorganicchemistry.comlongdom.org The development of techniques like ATRP in the 1990s further solidified the importance of α-haloesters as initiators for producing polymers with controlled molecular weights and narrow polydispersities. acs.orgacs.org

Scope and Objectives of the Research Outline

This article provides a detailed examination of this compound, focusing on its synthesis, its critical role as an initiator in Atom Transfer Radical Polymerization (ATRP), and its application in the synthesis of other important organic compounds. The objective is to present a thorough and scientifically accurate overview of the current research landscape surrounding this compound, supported by detailed findings and data. The content will strictly adhere to the outlined sections, providing a focused and comprehensive resource for researchers in the field of organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B126160 Benzyl 2-bromopropanoate CAS No. 3017-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-bromopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIPPQWYVRGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10305598
Record name benzyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-53-6
Record name benzyl 2-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10305598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Bromopropanoate

Direct Esterification Routes

Direct esterification involves the formation of the ester bond directly from the carboxylic acid and the alcohol. This can be accomplished through acid-catalyzed equilibrium processes or by the use of coupling agents to facilitate the reaction.

The Fischer esterification is a classic and widely used method for producing esters. It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the synthesis of Benzyl (B1604629) 2-bromopropanoate (B1255678), 2-bromopropionic acid is reacted with benzyl alcohol in the presence of a strong acid catalyst.

One documented procedure involves dissolving 2-bromopropionic acid and benzyl alcohol in a suitable solvent like methylene (B1212753) chloride. wiley-vch.de A catalytic amount of concentrated sulfuric acid is then added to the solution. wiley-vch.de The reaction mixture is heated to reflux, and the water formed during the reaction is removed to shift the equilibrium towards the product. wiley-vch.de After an extended reflux period, the product is isolated through a workup procedure that includes washing with a basic solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst and any unreacted carboxylic acid. wiley-vch.de The final product is then purified by vacuum distillation, affording Benzyl 2-bromopropanoate as a colorless oil. wiley-vch.de A notable yield of 86% has been reported for this process. wiley-vch.de

It is important to control the amount of the acid catalyst, as side reactions such as polymerization or sulfonation of benzyl alcohol can occur, especially with a high catalyst ratio. organic-chemistry.org

Table 1: Fischer Esterification of 2-Bromopropionic Acid and Benzyl Alcohol

Reactants Catalyst Solvent Reaction Conditions Yield Reference
2-Bromopropionic Acid, Benzyl Alcohol Conc. H₂SO₄ Methylene Chloride Reflux, 2 days 86% wiley-vch.de

To circumvent the often harsh conditions and equilibrium limitations of Fischer esterification, coupling reagents are employed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions. A common method for this type of transformation is the Steglich esterification, which utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). prepchem.com

In a closely related synthesis, 2-bromopropionic acid was successfully esterified with p-methoxybenzyl alcohol using DCC and a catalytic amount of DMAP in dichloromethane. wiley-vch.de This reaction proceeds to completion within a few hours at room temperature, demonstrating the efficiency of this method. wiley-vch.de The primary by-product, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. prepchem.com This method is particularly advantageous for acid-sensitive substrates. prepchem.com

Table 2: DCC/DMAP Mediated Esterification of 2-Bromopropionic Acid

Carboxylic Acid Alcohol Coupling Reagent Catalyst Solvent Reaction Time Yield Reference
2-Bromopropionic Acid p-Methoxybenzyl Alcohol DCC DMAP CH₂Cl₂ 3 h 97% wiley-vch.de

Acyl Halide Routes

The use of an acyl halide, specifically 2-bromopropionyl chloride, provides a more reactive substrate for the esterification of benzyl alcohol. This method is often faster and proceeds to completion without the need for equilibrium control.

The reaction of 2-bromopropionyl chloride with benzyl alcohol is a direct and efficient method for the synthesis of this compound. The procedure involves the dropwise addition of 2-bromopropionyl chloride to benzyl alcohol, typically under an inert atmosphere such as nitrogen to prevent reaction with atmospheric moisture. nih.gov The reaction is exothermic and often requires cooling to maintain a temperature below 30°C. nih.gov

After the addition is complete, the mixture is stirred at ambient temperature for a couple of hours to ensure the reaction goes to completion. nih.gov The workup involves diluting the reaction mixture with an ether and washing with water to remove the hydrogen chloride by-product. nih.gov The final product is then purified by vacuum distillation. nih.gov

Table 3: Synthesis of this compound from 2-Bromopropionyl Chloride

Reactants Reaction Conditions Purification Reference
2-Bromopropionyl Chloride, Benzyl Alcohol Dropwise addition below 30°C, stirring at ambient temperature for 2 hours Washed with water, vacuum distilled nih.gov

The primary by-product in the reaction between 2-bromopropionyl chloride and benzyl alcohol is hydrogen chloride (HCl). If not removed or neutralized, HCl can lead to side reactions with the starting materials or the product. For instance, benzyl alcohol can react with HCl to form benzyl chloride. nih.gov

To minimize the formation of by-products and ensure a high yield of the desired ester, several strategies can be employed:

Use of a Stoichiometric Base: The addition of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, can neutralize the HCl as it is formed. This prevents acid-catalyzed side reactions. In a similar acylation, pyridine was used as a base. prepchem.com

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the hydrolysis of the highly reactive 2-bromopropionyl chloride by atmospheric moisture, which would form 2-bromopropionic acid and HCl. nih.gov

Controlled Temperature: Maintaining a low temperature during the addition of the acyl chloride helps to control the exothermic reaction and minimize potential side reactions that may be favored at higher temperatures. nih.gov

Aqueous Workup: A thorough aqueous workup is essential to remove any remaining HCl and other water-soluble impurities. nih.gov

Transesterification Approaches

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be an effective route to this compound, especially when starting from a more readily available ester of 2-bromopropionic acid, such as the methyl or ethyl ester.

Enzyme-catalyzed transesterification offers a green and highly selective alternative to traditional chemical methods. Lipases are commonly used for this purpose due to their ability to function in organic solvents and their high selectivity. jst.go.jp

A study has shown the successful transesterification of methyl 2-bromopropionate with benzyl alcohol. nih.gov This reaction can be catalyzed by lipases, such as those from Candida antarctica (Novozym 435), which are known to be effective in the synthesis of benzyl esters. mdpi.comscience.gov The use of an acyl donor like vinyl acetate (B1210297) in lipase-catalyzed reactions can lead to very high conversions in short reaction times, with the added benefit of easy recovery and reuse of the enzyme. jst.go.jp

In a related enzymatic transesterification, the reaction between octyl 2-bromopropanoate and ethanol (B145695) was studied, highlighting the feasibility of using lipases for the transesterification of 2-bromo esters. While the direct lipase-catalyzed synthesis of this compound from another ester is not extensively detailed in readily available literature, the principles from related systems strongly suggest its viability. The reaction would likely involve incubating the starting ester (e.g., methyl 2-bromopropanoate) with benzyl alcohol in the presence of a suitable lipase (B570770) in an organic solvent.

Stereoselective Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound hinges on methodologies that can effectively control the stereocenter at the C-2 position. These strategies can be broadly categorized into three main types: the use of chiral auxiliaries to direct a stereoselective reaction, the application of asymmetric catalysis to favor the formation of one enantiomer, and the separation of a racemic mixture into its constituent enantiomers.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After establishing the desired stereocenter, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been successfully applied to the synthesis of chiral α-bromo esters.

The general principle involves attaching a chiral auxiliary to a propanoate precursor, followed by diastereoselective bromination at the α-position. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming bromine atom to attack from the opposite, less hindered face. fiveable.mereddit.com Evans-type oxazolidinone auxiliaries are a well-known class of auxiliaries used for stereoselective alkylations and can be applied to this context. wikipedia.orgrsc.org For instance, an N-propanoyl oxazolidinone can be converted to its enolate and then reacted with an electrophilic bromine source to yield the α-bromo derivative with high diastereoselectivity. Subsequent removal of the auxiliary by benzolysis would furnish the target this compound.

Another powerful strategy is the dynamic kinetic resolution (DKR) of α-bromo esters mediated by a chiral auxiliary. semanticscholar.org In this method, an ester is formed between a racemic α-bromo acid and a chiral alcohol or amine, such as (S)-mandelate. semanticscholar.orgarkat-usa.org The resulting mixture of diastereomers is then subjected to a nucleophilic substitution reaction. Under conditions where the diastereomers can interconvert (racemize) and one diastereomer reacts faster than the other, the equilibrium can be shifted to produce a single diastereomer of the product in high yield and diastereomeric excess. arkat-usa.orgresearchgate.net For example, the dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters with various amine nucleophiles has been shown to produce α-amino esters with high diastereomeric ratios (up to 97:3 dr). arkat-usa.org

A summary of chiral auxiliaries used in the stereoselective synthesis of α-halo esters is presented below.

Chiral AuxiliaryType of ReactionKey FindingsDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
(S)-MandelateDynamic Kinetic Resolution (DKR) with amine nucleophilesEffective for the DKR of α-bromo esters.Up to 97:3 dr semanticscholar.orgarkat-usa.org
Oppolzer's CamphorsultamAsymmetric BromoazidationUsed on α,β-unsaturated derivatives to introduce bromine and azide (B81097).Up to 89:11 dr acs.org
(2S,5S)-2,5-DiphenylpyrrolidineAsymmetric BromoazidationProvided higher diastereoselectivity than camphorsultam in bromoazidation.>95:05 dr acs.org
N-methyl pseudoephedrineDynamic Kinetic ResolutionUsed in the DKR of α-bromo esters in substitution with thiol nucleophiles.Up to 97:3 dr researchgate.net
Roof Shape Chiral AlcoholDynamic Thermodynamic ResolutionEsterification with racemic α-halo acids led to high diastereoselectivity.Up to 90% de researchgate.net

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. ethz.ch This method is highly efficient and is a cornerstone of modern enantioselective synthesis. For this compound, catalytic methods can be used to perform a kinetic resolution on the racemic starting material or to directly install the bromine atom with stereocontrol.

One notable application is the catalytic asymmetric cross-coupling of racemic α-bromo esters. organic-chemistry.orgnih.gov For instance, a nickel/chiral diamine ligand system has been used to catalyze the Hiyama cross-coupling of racemic α-bromo esters with organosilanes. This reaction proceeds via a stereoconvergent mechanism, where both enantiomers of the starting material are converted to a single enantiomer of the product, achieving high enantioselectivity (up to 90% ee) for esters with small alkyl substituents. organic-chemistry.org

A highly relevant example is found in a patent for the synthesis of (S)-naproxen, which utilizes racemic this compound as a starting material. google.com The key step is an asymmetric Kumada cross-coupling reaction with 6-methoxyl-naphthyl grignard reagent, catalyzed by a chiral bisoxazoline/cobalt complex. This process effectively resolves the racemic ester by selectively converting one enantiomer into the desired product. google.com

Furthermore, organocatalytic methods for the direct enantioselective α-bromination of carbonyl compounds have been developed. rsc.org Chiral amines, such as C2-symmetric diphenylpyrrolidine, can catalyze the reaction between aldehydes and a bromine source like N-bromosuccinimide (NBS) to yield α-bromo aldehydes with up to 96% ee. This principle can be extended to the synthesis of this compound by first performing the enantioselective α-bromination of propionaldehyde, followed by oxidation and esterification with benzyl alcohol.

Resolution is the process of separating a racemic mixture into its individual enantiomers. This can be achieved through various techniques, including classical resolution, enzymatic resolution, or chromatography on a chiral stationary phase.

Dynamic Kinetic Resolution (DKR) , as mentioned previously, is a highly efficient form of resolution where the undesired enantiomer is continuously racemized and converted into the desired enantiomer, allowing for a theoretical yield of 100%. rsc.orgumich.edu This has been demonstrated in the hydrolysis of α-bromo esters, where bromide ions can racemize the ester faster than the corresponding carboxylate, enabling a DKR process during enzymatic hydrolysis. rsc.org Lipase-catalyzed reactions are a common tool for kinetic resolution. For example, Novozym 435 (Candida antarctica lipase B) is a versatile biocatalyst used for the enantioselective acylation or hydrolysis of racemic alcohols and esters. researchgate.net A strategy involving the enantioselective cross-coupling of racemic this compound has been noted in the synthesis of pheromones, which relies on the kinetic resolution of the starting bromoester. researchgate.netresearchgate.net

Chromatographic resolution offers a direct method for separating enantiomers. Gas-liquid partition chromatography using a chiral stationary phase has been successfully used for the partial resolution of racemic α-bromo esters. For instance, racemic ethyl α-bromopropionate has been partially separated using diethyl-d-tartrate as the chiral stationary phase. core.ac.uk High-performance liquid chromatography (HPLC) with chiral stationary phases is another powerful and widely used technique for the analytical and preparative separation of enantiomers.

A summary of resolution techniques applicable to α-bromo esters is provided below.

Chemical Reactivity and Mechanistic Investigations

Radical Reactions and Polymerization

The carbon-bromine bond in Benzyl (B1604629) 2-bromopropanoate (B1255678) can undergo homolytic cleavage under thermal or photochemical conditions, or in the presence of a transition metal catalyst, to form a carbon-centered radical. This reactivity is central to its use in controlled radical polymerization and other radical-mediated transformations.

Benzyl 2-bromopropanoate is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a powerful technique for synthesizing well-defined polymers with controlled molecular weights and low polydispersity. gordon.eduspecificpolymers.com In ATRP, a transition metal complex, commonly based on copper(I) bromide (CuBr), reversibly abstracts the bromine atom from the initiator. edscl.in This generates a carbon-centered radical that can add to a monomer unit, initiating polymerization. The reversible nature of the activation-deactivation process maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth. edscl.in

This initiator is suitable for the polymerization of various monomers, including acrylates and methacrylates. For example, a bifunctional initiator containing the 2-bromopropanoate structure has been used to polymerize methylmethacrylate (MMA) in the presence of a CuBr/PMDETA catalyst system. gordon.edu Similarly, benzyl methacrylate (B99206) has been polymerized using ATRP, where the benzyl group can later be removed under mild conditions if desired. harvard.edu

Table 4: Use of 2-Bromopropanoate Initiators in ATRP

Initiator TypeMonomerCatalyst SystemPolymer ProducedRef.
Bifunctional 2-bromopropanoateMethylmethacrylate (MMA)CuBr / PMDETAPoly(methylmethacrylate) gordon.edu
This compound analogueBenzyl Methacrylate (BMA)CuBr / bpyPoly(benzyl methacrylate) harvard.edu
Ethyl 2-bromopropionateN-Cyclohexylmaleimide / MMACuBr / bpyCo-polymer ucalgary.ca
Poly(lauryl methacrylate) macroinitiatorBenzyl Methacrylate (BMA)Cu(I) / LigandPLMA-b-PBzMA block copolymer sonalplasrubind.com

Beyond polymerization, radicals generated from α-bromopropanoates can participate in other useful carbon-carbon bond-forming reactions. Visible-light-mediated photoredox catalysis has emerged as a mild method for generating these radicals. science-revision.co.uk

In one such transformation, α-brominated carboxylates undergo oxidative coupling with vinylarenes in the presence of a photocatalyst. This reaction leads to the formation of γ-ketoesters, which are valuable synthetic building blocks. The mechanism involves the generation of an α-carboxyl radical from the bromoester, which then adds to the vinylarene. Similarly, carbon radicals generated from α-bromopropanoates via photoredox catalysis can be used in the cyclization of 2-isocyanobiaryls to synthesize phenanthridines. science-revision.co.uk These methods highlight the utility of this compound as a precursor to reactive radical intermediates for complex molecule synthesis.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound has been explored as a partner in several such transformations.

The Kumada cross-coupling reaction, which involves the coupling of a Grignard reagent with an organic halide, is a powerful tool for C-C bond formation. organic-chemistry.org While direct examples involving this compound are not extensively detailed in the provided results, the principles of nickel-catalyzed Kumada couplings of other benzylic derivatives provide a framework for its potential reactivity. nih.govdigitellinc.com These reactions typically proceed through a catalytic cycle involving oxidative addition of the nickel(0) catalyst to the C-Br bond, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the coupled product. nih.gov The stereochemical outcome of such reactions is of significant interest, often proceeding with stereospecificity. nih.govdigitellinc.com The use of chiral ligands can influence the stereochemistry of the product. thieme-connect.de

Table 1: Mechanistic Steps in a Representative Ni-Catalyzed Kumada Coupling

StepDescriptionIntermediate
Oxidative Addition The active Ni(0) catalyst inserts into the carbon-bromine bond of the substrate.A benzylnickel(II) halide species is formed. nih.gov
Transmetalation The organic group from the Grignard reagent is transferred to the nickel center, displacing the halide.A diorganonickel(II) complex is generated. nih.gov
Reductive Elimination The two organic groups on the nickel center couple and are eliminated, forming the new C-C bond and regenerating the Ni(0) catalyst.The desired cross-coupled product is released. nih.gov

This table provides a generalized mechanism for Kumada cross-coupling reactions.

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium- and nickel-based systems. This compound can theoretically participate in copper-catalyzed alkylarylation reactions. These reactions couple an alkyl halide with an arylboronic acid or other organometallic reagent. rsc.orgchemrxiv.org The mechanism often involves the generation of a radical intermediate from the alkyl halide, which then participates in the coupling process. rsc.orgcaltech.edu

Research into copper-catalyzed reactions has demonstrated the coupling of various alkyl electrophiles, including those with benzylic structures, with arylating agents. chemrxiv.orgnih.gov The choice of ligand is crucial for achieving high efficiency and selectivity in these transformations.

Cyclization Reactions

The reactive nature of the C-Br bond in this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through intramolecular or intermolecular cyclization reactions.

This compound and its derivatives are valuable starting materials for synthesizing a range of nitrogen- and sulfur-containing heterocycles.

Oxazine Derivatives: 1,3-Oxazine derivatives can be synthesized through various methods, including the cyclocondensation of primary amines, formaldehyde, and substituted phenols. ijrpr.comresearchgate.net While direct synthesis from this compound isn't explicitly detailed, its structural motifs are found in more complex oxazine-containing molecules. hoffmanchemicals.comnih.gov

Thiazine (B8601807) Derivatives: The reaction of α-bromoesters like this compound with thiourea (B124793) or its derivatives is a common strategy for constructing the 1,3-thiazine ring. researchgate.netnih.govkau.edu.satandfonline.comsciensage.info For instance, 3-aryl-2-bromopropanoic acid esters react with various sulfur-containing nucleophiles to yield thiazine and related heterocyclic systems. researchgate.net

Quinoxaline (B1680401) Derivatives: Quinoxaline scaffolds can be synthesized by the condensation of o-phenylenediamines with α-dicarbonyl compounds or their equivalents. sapub.orgnih.gov Esters of 3-aryl-2-bromopropanoic acids, closely related to this compound, react with o-phenylenediamine (B120857) to produce quinoxaline derivatives. researchgate.netresearchgate.netrsc.org

Table 2: Synthesis of Heterocycles from this compound Analogs

HeterocycleReactant(s)Key Reaction TypeReference
Quinoxaline o-phenylenediamineCondensation/Cyclization researchgate.net
1,4-Thiazine 2-sulfanylanilineCondensation/Cyclization researchgate.net
Thiazolidinone ThioureaCyclocondensation researchgate.net

This table summarizes the synthesis of various heterocyclic compounds using esters of 3-aryl-2-bromopropanoic acids.

The aza-Darzens reaction is an effective method for the synthesis of aziridines. This reaction involves the condensation of an imine with an α-haloester enolate. This compound can serve as the α-haloester component in this transformation. The reaction of the enolate of this compound with a chiral sulfinimine, for example, can lead to the formation of highly substituted, enantiopure aziridines. researchgate.netbeilstein-journals.orgresearchgate.net The stereochemical outcome of the reaction is often controlled by the chirality of the sulfinimine. beilstein-journals.orgresearchgate.net

Stereochemical Aspects of Reactivity

The stereocenter at the C2 position of this compound introduces important stereochemical considerations in its reactions. Many transformations involving this substrate can proceed with a high degree of stereocontrol, leading to the formation of stereochemically defined products.

In nucleophilic substitution reactions, the stereochemical outcome (retention or inversion of configuration) depends on the reaction mechanism. edscl.in For instance, an S(_N)2 reaction would be expected to proceed with inversion of configuration. However, neighboring group participation by the ester functionality can lead to retention of configuration. edscl.in

In the context of cross-coupling reactions, the stereochemistry can be preserved or inverted depending on the catalyst and reaction conditions. nih.gov Similarly, in the aza-Darzens reaction, the stereochemistry of the resulting aziridine (B145994) is influenced by the existing stereocenter and the chiral auxiliary on the imine. researchgate.netbeilstein-journals.orgresearchgate.net The ability to control the stereochemical course of these reactions is crucial for the asymmetric synthesis of complex molecules. shu.ac.ukdokumen.pub

Enantioconvergent Transformations

Enantioconvergent catalysis is a powerful strategy in asymmetric synthesis that converts a racemic mixture of a chiral starting material into a single, enantioenriched product. For racemic α-halo esters like this compound, this typically involves a catalytic cycle where both enantiomers of the starting material are converted into a common, prochiral intermediate, which is then transformed into the desired product with high enantioselectivity. This approach allows for a theoretical maximum yield of 100%, surpassing the 50% limit of classical kinetic resolutions.

Transition-metal-catalyzed cross-coupling reactions are prominent examples of enantioconvergent transformations applicable to this compound. researchgate.net In these reactions, a chiral catalyst, usually a complex of a transition metal (such as nickel, iron, cobalt, or copper) with a chiral ligand, facilitates the coupling of the racemic α-bromo ester with a nucleophile. nih.govresearchgate.net The mechanism often involves the formation of a radical intermediate from the α-bromo ester, which is prochiral and can be captured enantioselectively by the catalyst. nih.govresearchgate.net

Several types of enantioconvergent cross-coupling reactions have been developed for α-halo esters:

Negishi Coupling: This involves the reaction of the α-bromo ester with an organozinc reagent. Chiral nickel and cobalt catalysts have been successfully employed to achieve high yields and enantioselectivities in the arylation of racemic α-bromo esters. acs.org For instance, cobalt-bisoxazoline catalysts have been shown to be effective for the arylation of various α-halo esters with arylzinc halides, tolerating a wide range of functional groups. acs.org Similarly, nickel catalysts can achieve enantioconvergent cross-couplings of racemic α-halosilanes with alkylzinc reagents, demonstrating that such transformations are possible even with electrophiles that lack a directing group. nih.gov

Suzuki-Miyaura Coupling: This reaction uses organoboron reagents as nucleophiles. Iron-catalyzed enantioconvergent Suzuki reactions have been reported for α-bromo esters, using chiral phosphine (B1218219) ligands to induce asymmetry. nih.gov Copper-catalyzed enantioconvergent Suzuki-Miyaura couplings of racemic benzyl bromides with organoboronate esters have also been developed, utilizing a chiral N,N,P-ligand to promote a stereoablative radical pathway and achieve high enantiocontrol. researchgate.netsustech.edu.cn

Hiyama Coupling: In this variant, organosilanes serve as the nucleophiles. A notable example is the enantioconvergent nickel-catalyzed Hiyama cross-coupling of activated α-bromo esters with aryl- or alkenyltrimethoxysilanes, which proceeds with high yield and enantioselectivity. acs.org

Kumada Coupling: This method employs Grignard reagents (organomagnesium halides). Iron-catalyzed enantioconvergent Kumada reactions of α-bromo alkanoates with aryl Grignard reagents have been described, catalyzed by an iron(III) precursor and a chiral phosphine ligand. acs.org

The success of these transformations hinges on the catalyst's ability to control the stereochemistry during the formation of the new carbon-carbon bond, effectively converting the racemic starting material into a single enantiomeric product.

Table 1: Representative Enantioconvergent Cross-Coupling Reactions of Racemic α-Bromo Esters

Coupling Type Catalyst System Nucleophile Product Type Yield (%) ee (%) Ref
Negishi CoBr₂ / Bisoxazoline Ligand Arylzinc Halides α-Arylalkanoic Esters up to 98 up to 97 acs.org
Kumada Fe(acac)₃ / (R,R)-BenzP* Aryl-MgBr α-Aryl Alkanoates up to 92 up to 82 acs.org
Suzuki CuI / Chiral N,N,P-Ligand Arylboronate Esters 1,1-Diarylalkanes up to 80 up to 97 sustech.edu.cn
Hiyama NiCl₂ / Chiral Diamine Aryltrimethoxysilanes α-Aryl Esters Good up to 99 acs.org

Diastereoselective Reactions

Diastereoselective reactions involving this compound aim to control the relative configuration of newly formed stereocenters in relation to the existing one. These reactions are crucial for synthesizing complex molecules with multiple stereocenters. The stereochemical outcome can be directed by the chiral center in an enantiopure starting material or by using a chiral auxiliary or catalyst with the racemic substrate.

One common strategy is the diastereoselective alkylation of enolates with electrophiles like this compound. For example, the alkylation of chiral 2-oxazolidinone (B127357) imide enolates has been shown to proceed with a high degree of diastereoselection (>95:5) when using reactive electrophiles such as benzyl bromide. caltech.edu A similar principle applies when this compound is used as the electrophile to react with a chiral nucleophile.

Another approach involves the reaction of this compound with chiral N-tert-butanesulfinyl imines. beilstein-journals.orgosi.lv The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the stereochemical course of additions to the imine. For instance, the addition of enolates derived from α-bromo esters to these chiral imines can lead to the formation of aziridines with high diastereoselectivity. beilstein-journals.org The reaction of the lithium enolate of methyl α-bromo-α-phenylacetate with N-tert-butanesulfinyl aldimines yields trans-aziridines with excellent stereoselectivity. beilstein-journals.org

Furthermore, this compound can participate in [3+2] cycloaddition reactions. The reaction of azomethine ylides, generated from isatins and amino acids, with electron-deficient alkenes can produce complex spiroheterocyclic systems. The diastereoselectivity of these cycloadditions is often very high, leading to the formation of a single diastereomer. mdpi.com While not directly involving this compound as a reactant, this illustrates a type of reaction where an ester-containing fragment is incorporated into a complex chiral scaffold in a highly diastereoselective manner.

These methods highlight the utility of this compound and related α-bromo esters in constructing specific diastereomers of target molecules, which is fundamental in medicinal and materials chemistry. osi.lv

Table 2: Examples of Diastereoselective Reactions Involving α-Bromo Esters

Reaction Type Chiral Director Reactants Product Diastereomeric Ratio (dr) Ref
Alkylation Chiral Oxazolidinone Chiral Imide Enolate + Benzyl Bromide Alkylated Oxazolidinone >95:5 caltech.edu
Aziridination N-tert-butanesulfinyl group N-tert-butanesulfinyl imine + Methyl α-bromo-α-phenylacetate trans-Aziridine Excellent beilstein-journals.org
[3+2] Cycloaddition Substrate Control Azomethine Ylide + Functionalized Imidazothiazolotriazine Dispiro[imidazothiazolotriazine-pyrrolidin-oxindole] High (single anti-exo diastereomer) mdpi.com

Applications in Advanced Organic Synthesis

Precursor in Pharmaceutical Development

The unique chemical properties of Benzyl (B1604629) 2-bromopropanoate (B1255678) make it a valuable building block in the synthesis of pharmaceutically relevant molecules. Its chirality and reactivity are leveraged to construct complex intermediates on the path to potential therapeutic agents.

Benzyl 2-bromopropanoate is employed in the synthesis of key intermediates for various compounds under investigation for therapeutic applications. Its ability to alkylate nucleophiles is a common strategy for introducing the 1-(benzyloxy)-1-oxopropan-2-yl moiety into a target structure.

For instance, it has been used in the generation of novel spirocarbocyclic hydantoin-based hydroxamates, which have demonstrated potent antiviral and trypanocidal activity. In this synthesis, the nitrogen of a hydantoin (B18101) scaffold is deprotonated and subsequently treated with this compound to furnish the corresponding benzyl ester intermediate. mdpi.com This ester is then further elaborated to the final active compound.

Another significant application is in the synthesis of antifolate agents like 9-alkyl-10-deazaminopterins. In a key step, a Reformatsky condensation is carried out between this compound and 4-carbomethoxybenzaldehyde. nih.gov The resulting product is then taken through a series of transformations, including hydrogenation and cyclization, to yield the final complex aminopterin (B17811) analogue. nih.gov These examples underscore the compound's role in creating advanced intermediates for drug discovery programs. While various patents describe the synthesis of the anticonvulsant drug Lacosamide, involving N-benzyl-propanamide derivatives, the direct use of this compound as a starting material is not explicitly detailed in some common synthetic routes. googleapis.comgoogle.comnih.govpatsnap.com

Table 1: Examples of Drug Intermediates Synthesized Using this compound

Target Compound Class Synthetic Strategy Intermediate Formed Reference
Spirocarbocyclic hydantoins N-alkylation Benzyl ester of hydantoin mdpi.com

Chirality is a critical aspect of modern drug design, as the different enantiomers of a drug molecule often exhibit vastly different pharmacological and toxicological profiles. mdpi.comresearchgate.net Chiral building blocks are therefore indispensable tools in medicinal chemistry, enabling the stereoselective synthesis of drug candidates.

This compound, particularly in its enantiomerically pure forms, serves as an important chiral building block. It allows for the introduction of a specific stereocenter into a molecule, which is crucial for achieving the desired biological activity. The interaction between a drug and its biological target, such as an enzyme or receptor, is highly dependent on a precise three-dimensional fit, making stereochemistry paramount.

Its application in synthesizing potent antifolates and antiviral candidates highlights its utility in this context. mdpi.comnih.gov By using an enantiomerically defined version of this compound, chemists can ensure that the subsequent intermediates and the final product possess the correct stereochemistry required for biological efficacy.

Role in Polymer Science and Materials Chemistry

Beyond pharmaceuticals, this compound and its close analogues are instrumental in the field of polymer chemistry, particularly in the synthesis of well-defined polymers with controlled architectures and functionalities.

This compound is an effective initiator for Atom Transfer Radical Polymerization (ATRP), a robust method for controlled or "living" polymerization. avestia.comcmu.edu In ATRP, the carbon-bromine bond of the initiator can be reversibly cleaved by a transition-metal catalyst (typically a copper complex), generating a radical that initiates polymerization. google.com

The "living" nature of this process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). cmu.edugoogle.com Research has demonstrated that initiators containing the 2-bromopropanoate structure, such as derivatives of this compound, can effectively control the polymerization of various monomers like methyl methacrylate (B99206) and styrene. avestia.com The kinetics of these polymerizations often show a linear relationship, indicating a constant concentration of active radical species, which is a hallmark of a controlled process. avestia.com

Table 2: Polymerization Techniques Involving 2-Bromopropanoate Initiators

Polymerization Method Role of 2-Bromopropanoate Key Advantages References
Atom Transfer Radical Polymerization (ATRP) Initiator Controlled molecular weight, low polydispersity, synthesis of block copolymers avestia.comcmu.edugoogle.comtcichemicals.com

The use of this compound as an initiator in ATRP enables the creation of a wide array of functional polymers and copolymers. cmu.edu Because ATRP is tolerant to many functional groups in the monomers, polymers with pendant functionalities such as hydroxyl, amino, or carboxylic acid groups can be readily prepared. cmu.edumdpi.com

Furthermore, the "living" character of polymers synthesized using a this compound initiator allows for the creation of block copolymers. cmu.edunih.gov After the first block of the polymer is synthesized, a second type of monomer can be introduced to the reaction, which then polymerizes from the active chain end of the first block. This process results in well-defined block copolymers, which are materials that combine the properties of two different polymers into a single molecule. These materials have applications in areas ranging from nanotechnology to biomedical devices. tcichemicals.comcore.ac.uk

Precursor to Chiral Carboxylic Acids and Esters

This compound also functions as a valuable precursor for the synthesis of other chiral molecules, specifically chiral carboxylic acids and their ester derivatives. The benzyl group in the molecule is a key feature in this regard, as it can be selectively removed under mild conditions.

Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, is a common and efficient method to cleave the benzyl ester, liberating the carboxylic acid. mdpi.com This deprotection strategy is advantageous because it does not affect other functional groups that might be sensitive to harsher hydrolytic conditions (e.g., acidic or basic hydrolysis). For example, after using this compound to build a more complex molecule, the benzyl group can be removed in a final step to reveal a carboxylic acid functionality. mdpi.comnih.gov This approach provides a route to α-chiral carboxylic acids, which are themselves important building blocks in organic synthesis. mdpi.comresearchgate.net

Synthesis of α-Arylalkanoic Esters

The synthesis of chiral α-arylalkanoic esters is of significant interest due to their prevalence in pharmaceuticals, most notably as the core structure of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net this compound serves as a key prochiral substrate in metal-catalyzed cross-coupling reactions to generate these valuable compounds enantioselectively.

One of the most effective methods is the cobalt-catalyzed enantioconvergent Kumada cross-coupling reaction. acs.orgnih.gov This approach utilizes a racemic mixture of an α-bromo ester, such as this compound, and couples it with an aryl Grignard reagent. acs.org The reaction proceeds with a chiral cobalt-bisoxazoline complex, which allows for the formation of a single enantiomer of the product in high yield and with excellent enantiomeric excess (ee). nih.govmolaid.com The reaction is tolerant of a wide array of functional groups on the Grignard reagent. acs.org

Derivatives for the Synthesis of Alpha-Substituted Serines

Alpha-substituted serines are non-proteinogenic amino acids that are crucial components of various biologically active natural products and pharmaceuticals. acs.org this compound is a useful starting material for preparing derivatives that can be converted into these target molecules. The synthesis often involves the nucleophilic displacement of the bromide, followed by transformations to install the requisite hydroxyl and amino functionalities.

A common strategy involves the reaction of this compound with a nitrogen nucleophile. For instance, reaction with sodium azide (B81097) (NaN₃) yields benzyl 2-azidopropanoate. This azido (B1232118) derivative is a key intermediate; the azide group can be selectively reduced to a primary amine, and subsequent hydroxylation at the beta-position, or starting from a bromohydrin precursor, can lead to the serine scaffold. researchgate.net

Alternatively, derivatives of this compound can be employed in more complex, stereoselective syntheses. For example, ethyl 3-aryl-2-bromopropanoates can be cyclized with thiourea (B124793) to form thiazolidinone heterocycles, which can be hydrolyzed to yield mercapto-propanoic acids. researchgate.net A similar strategy starting with this compound can lead to precursors for α-substituted serines. Another pathway involves the reaction of this compound with secondary amines in the presence of a base to form N-substituted alanine (B10760859) benzyl esters, which can be further functionalized. organic-chemistry.org The regioselective hydrogenolysis of 2-benzyloxyaziridine-2-carboxylates has been demonstrated as a method to produce α-substituted serines, and such aziridines can be formed from bromo-ester precursors. pdx.edu

Table 2: Key Derivatives of this compound for Serine Synthesis

Derivative Name Structure Synthetic Utility Ref
Benzyl 2-azidopropanoate C₆H₅CH₂OC(O)CH(N₃)CH₃ Precursor to α-amino group via reduction. researchgate.net
Benzyl 2-(N-benzylamino)propanoate C₆H₅CH₂OC(O)CH(NHCH₂C₆H₅)CH₃ Intermediate for α-amino acids after deprotection. organic-chemistry.org

Contributions to Complex Molecule Synthesis

This compound is classified as a versatile building block in synthetic organic chemistry, providing a foundational structure that can be elaborated into more complex molecular architectures. mdpi.comlshtm.ac.uk Its utility is demonstrated in the synthesis of macrocyclic ligands and heterocyclic scaffolds with significant biological activity.

A notable application is in the synthesis of tri-substituted cyclen (1,4,7,10-tetraazacyclododecane) derivatives. The reaction of (S)-benzyl 2-bromopropanoate with cyclen in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) results in the alkylation of the cyclen amines. This produces the DO3MBn ester, a key intermediate for preparing ligands used in medical imaging applications. The benzyl group serves as a protecting group for the carboxylic acid, which can be cleaved in a later step to yield the final functional ligand.

In another significant application, this compound is used to synthesize novel spirocarbocyclic hydantoins. In this synthesis, a pre-formed hydantoin is deprotonated at the imidic nitrogen, and the resulting anion is treated with this compound to afford an N-alkylated benzyl ester. This intermediate undergoes further transformations, including debenzylation and coupling with hydroxylamine (B1172632) derivatives, to produce lipophilic hydroxamates. These final compounds have been investigated for their potential as potent antiviral and trypanocidal agents.

Table 3: Applications of this compound in Complex Molecule Synthesis

Target Molecule Class Key Intermediate Synthetic Role of this compound Significance of Product Ref
Tri-substituted Cyclen Ligands DO3MBn ester Serves as the substituent arm to alkylate cyclen amines. Precursors for MRI contrast agents and other metal-chelating agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including "this compound". It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in verifying the structure of "this compound" and for monitoring the progress of reactions in which it is a reactant. pdx.edu The ¹H NMR spectrum provides characteristic signals for the different types of protons present in the molecule.

In a typical ¹H NMR spectrum of "this compound," the following proton signals are observed:

A singlet for the two benzylic protons (CH₂).

A multiplet for the five aromatic protons (C₆H₅) of the benzyl group.

A quartet for the single proton on the carbon bearing the bromine atom (CHBr).

A doublet for the three protons of the methyl group (CH₃).

Researchers utilize ¹H NMR to track the consumption of "this compound" and the formation of products in reactions, such as its use in the synthesis of DO3MBn ester by reacting it with cyclen. pdx.edu The disappearance of the characteristic reactant peaks and the appearance of new product peaks allow for the determination of reaction completion. pdx.edu

Table 1: Representative ¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Benzylic (CH₂) ~5.2 Singlet 2H
Aromatic (C₆H₅) ~7.3-7.4 Multiplet 5H
Methine (CHBr) ~4.4 Quartet 1H

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of "this compound," MS is employed to confirm the successful synthesis of the molecule by identifying its molecular ion peak. pdx.edu For instance, high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. amazonaws.com It is also used to identify products formed in reactions involving "this compound," such as the di- and tri-substituted products formed in its reaction with cyclen. pdx.edu

High-Performance Liquid Chromatography (HPLC) for Product Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating components of a mixture and assessing the purity of a compound. In research involving "this compound," HPLC is used to separate the desired product from unreacted starting materials and any side products. pdx.edu For example, a separation procedure for di- and tri-substituted products from the reaction of "Benzyl (S)-2-bromopropanoate" and cyclen was successfully developed using HPLC. pdx.edu The purity of the collected fractions can then be confirmed by other analytical methods like NMR and MS. pdx.edu Reverse-phase HPLC methods are commonly employed for the analysis of related ester compounds. sielc.com

Gel Permeation Chromatography (GPC) for Polymer Characterization

When "this compound" is used as an initiator in polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), Gel Permeation Chromatography (GPC) is an essential tool for characterizing the resulting polymers. researchgate.net GPC separates molecules based on their size in solution, allowing for the determination of the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymers. researchgate.netnih.gov This information is critical for understanding the kinetics of the polymerization and the properties of the final polymeric material. For instance, GPC analysis can show a linear increase in the polymer's molecular weight with monomer conversion, which is characteristic of a controlled polymerization process. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the characterization of "this compound," the IR spectrum would show characteristic absorption bands for the carbonyl group (C=O) of the ester and the C-O stretching vibrations. rsc.org The presence of the aromatic ring would also be indicated by C-H and C=C stretching vibrations. researchgate.net This technique is often used in conjunction with NMR and MS to confirm the structure of the synthesized molecule. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester) ~1735
C-O (Ester) ~1200-1150
C-H (Aromatic) ~3100-3000
C=C (Aromatic) ~1600, ~1500

Note: These are approximate absorption ranges.

Conclusion

Benzyl (B1604629) 2-bromopropanoate (B1255678) is a cornerstone compound in modern organic synthesis and polymer chemistry. Its utility as a versatile building block and an efficient initiator for controlled radical polymerization techniques like ATRP has been firmly established. From its historical roots in the broader class of α-haloesters to its contemporary applications in creating complex molecules and well-defined polymers, benzyl 2-bromopropanoate continues to be a subject of significant research interest. Its role in the synthesis of a variety of functionalized organic compounds further underscores its importance in the chemical sciences. Future research will likely continue to uncover new applications and refine the synthetic methodologies involving this valuable reagent.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Asymmetric Transformations

A significant frontier in the application of benzyl (B1604629) 2-bromopropanoate (B1255678) lies in the development of innovative catalytic systems for asymmetric synthesis. chiralpedia.com The ability to control stereochemistry is paramount in the synthesis of pharmaceuticals and other bioactive molecules. chiralpedia.com Research is increasingly focused on designing chiral catalysts that can facilitate enantioselective reactions involving α-bromoesters.

Recent progress in asymmetric catalysis has seen the rise of bifunctional catalysts, which can activate both reaction partners simultaneously to enhance reactivity and stereocontrol. nih.gov For transformations involving compounds like benzyl 2-bromopropanoate, multimetallic systems and organocatalysts are being explored. chiralpedia.comnih.gov For example, palladium-based catalysts combined with chiral Lewis bases have enabled highly enantioselective cascade reactions with benzyl bromides. organic-chemistry.org These systems generate chiral products with excellent diastereoselectivity and enantioselectivity under mild conditions. organic-chemistry.org The development of such sophisticated catalysts opens new avenues for creating complex chiral molecules from simple precursors like this compound. snnu.edu.cn

Future research will likely focus on:

Multimetallic Catalysts: Designing catalysts with multiple metal centers that can work cooperatively to achieve high levels of stereocontrol. nih.gov

Organocatalysis: Expanding the scope of small organic molecules as catalysts for asymmetric reactions, offering a metal-free and often more sustainable alternative. chiralpedia.com

Dual Catalysis: Combining different types of catalysts, such as a metal catalyst and an organocatalyst, to work synergistically and enable novel transformations. chiralpedia.com

Catalyst TypeDescriptionPotential Application with this compoundReference
Palladium/Chiral Lewis Base Relay CatalysisA dual catalytic system where a palladium complex and a chiral organic molecule work in tandem to control stereoselectivity in cascade reactions.Asymmetric carbonylation and annulation reactions to construct chiral heterocycles. organic-chemistry.org
Bifunctional Multimetallic CatalystsComplexes containing multiple metal centers (e.g., rare earth and alkali metals) that simultaneously activate different components of a reaction.Enantioselective epoxidation, cyclopropanation, and Mannich-type reactions. nih.gov
Chiral Phosphoric AcidsA class of organocatalysts that can promote highly enantioselective Mannich reactions and other C-C bond-forming transformations.Asymmetric synthesis of C2-quaternary indolin-3-ones and other complex nitrogen-containing rings. mdpi.com

Exploration of New Reactivity Modes and Synthetic Pathways

Beyond its traditional role as an electrophile in nucleophilic substitution reactions, researchers are uncovering new modes of reactivity for this compound and related α-bromocarbonyl compounds. researchgate.net These explorations are leading to the development of novel synthetic pathways for constructing complex molecular architectures. researchgate.net

One emerging area is the use of α-bromocarbonyl compounds in radical-mediated transformations. researchgate.net These compounds can act as precursors to carbon-centered radicals, which can then participate in a variety of bond-forming reactions. researchgate.net Additionally, α-bromocarbonyls have been shown to act as both nucleophiles and electrophiles, expanding their synthetic utility. researchgate.net The carbonyl group also provides a handle for further functionalization after the initial reaction. researchgate.net

Future research is expected to delve into:

Photoredox Catalysis: Using visible light to initiate radical reactions under mild conditions, enabling new types of transformations that are not accessible through traditional thermal methods. researchgate.net

Multi-component Reactions: Designing one-pot reactions where this compound and multiple other starting materials are combined to rapidly build molecular complexity. nih.gov

Unusual Transformations: Investigating unexpected reaction pathways, such as rearrangements and fragmentations, that can lead to the formation of diverse and novel chemical structures. researchgate.net

Integration with Flow Chemistry and Sustainable Synthesis

The integration of synthetic processes with continuous flow technology and the principles of green chemistry represents a major shift in modern organic synthesis. longdom.org Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. apolloscientific.co.ukrsc.org

The synthesis of benzyl bromide derivatives has been successfully demonstrated using continuous flow photochemical reactors. apolloscientific.co.uk This approach avoids the use of hazardous reagents and allows for safer and more efficient production. apolloscientific.co.ukorganic-chemistry.org Similarly, catalytic brominations have been performed in flow systems, showing improved selectivity compared to batch reactions. rsc.orgapprocess.com These principles can be extended to the synthesis and reactions of this compound.

Sustainable synthesis, or green chemistry, aims to minimize the environmental impact of chemical processes. longdom.org This involves using renewable feedstocks, employing catalytic methods to reduce waste, and selecting environmentally benign solvents. longdom.orgfrontiersin.org Future efforts in the context of this compound will likely involve:

Continuous Flow Synthesis: Developing robust and scalable flow processes for the production and subsequent transformation of this compound. ucd.iemdpi.comresearchgate.net

Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives like water, supercritical CO2, or ionic liquids. longdom.org

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. longdom.org

Biocatalysis: Utilizing enzymes as catalysts, which operate under mild conditions and often exhibit high selectivity. longdom.org

Sustainable ApproachDescriptionRelevance to this compoundReference
Flow ChemistryPerforming chemical reactions in a continuous stream rather than a fixed vessel, allowing for better control and safety.Enables safer and more efficient synthesis of benzyl bromide precursors and their derivatives. apolloscientific.co.ukrsc.org
Use of Greener SolventsReplacing hazardous organic solvents with environmentally friendly alternatives like water or bio-derived solvents.Reduces the environmental footprint of reactions involving this compound. longdom.org
CatalysisUsing small amounts of catalysts to facilitate reactions, reducing energy consumption and waste generation.Enables more efficient and selective transformations of this compound. longdom.org
BiocatalysisEmploying enzymes as highly specific and efficient catalysts that operate under mild conditions.Offers a green alternative for the synthesis and modification of this compound derivatives. longdom.orgucd.ie

Advanced Applications in Bioactive Molecule Synthesis

This compound serves as a key building block for the synthesis of a variety of biologically active molecules. evitachem.com Its structure allows for the introduction of the 2-propanoate moiety into more complex molecular frameworks. evitachem.com A notable example is its use in the synthesis of the DABO (3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine) family of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), where related benzyl derivatives have shown high potency. evitachem.com

The versatility of this compound and similar α-haloesters makes them valuable intermediates in medicinal chemistry for creating libraries of compounds for drug discovery. ijcce.ac.ir They can be used to modify existing drug candidates to improve their properties or to build entirely new molecular scaffolds. mdpi.com

Future research in this area will likely focus on:

Total Synthesis of Natural Products: Employing this compound in the stereoselective synthesis of complex natural products with potential therapeutic applications.

Late-Stage Functionalization: Using reactions involving this compound to modify complex, drug-like molecules at a late stage in the synthesis, allowing for the rapid generation of analogs for structure-activity relationship studies. researchgate.net

Development of Novel Therapeutics: Designing and synthesizing new classes of bioactive molecules for a range of diseases, including cancer and infectious diseases, using this compound as a key starting material. mdpi.com

Computational Chemistry and Mechanistic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and reaction mechanisms. longdom.orgfrontiersin.org By modeling molecules and reactions at the electronic level, researchers can gain insights that are difficult or impossible to obtain through experiments alone. jocpr.com

For reactions involving α-bromoesters like this compound, DFT calculations can be used to:

Analyze Reactivity: Predict the most reactive sites in a molecule and how it will interact with other reagents. frontiersin.orgnih.gov

Elucidate Reaction Mechanisms: Map out the entire reaction pathway, identify transition states and intermediates, and determine the factors that control selectivity. rsc.org

Predict Stereoselectivity: In asymmetric catalysis, computational models can help explain the origin of enantioselectivity and guide the design of more effective chiral catalysts.

DFT studies on related α-haloglycine esters have revealed the importance of hyperconjugation effects in enhancing the reactivity of the carbon-halogen bond. nih.gov This type of computational insight is crucial for developing new catalytic systems and understanding novel reactivity modes. nih.gov The continued development of more accurate and efficient computational methods will undoubtedly accelerate progress in all areas of research involving this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing benzyl 2-bromopropanoate, and how can reproducibility be ensured?

this compound is typically synthesized via nickel-catalyzed cross-coupling reactions. For example, Method A involves reacting this compound with arylboronic acids using Ni(PPh₃)₄ as a catalyst and K₃PO₄ as a base. Purification is achieved via silica gel chromatography (ethyl acetate:petroleum ether = 1:100), yielding up to 80% . To ensure reproducibility, document reaction parameters (catalyst loading, solvent ratio, temperature) and characterize products using ¹H/¹³C NMR (300 MHz and 75 MHz, respectively) . Adhere to guidelines for experimental reporting, such as detailing procedures in the main text or supplementary materials .

Key Reaction Parameters
Catalyst: Ni(PPh₃)₄
Base: K₃PO₄
Solvent: THF or DMF
Purification: Silica chromatography (1:100 EA:PE)
Yield: 77–95% (dependent on substrate)

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃, 300 MHz) and ¹³C NMR (75 MHz) confirm structural integrity by matching shifts to reference data (e.g., δ ~1.6 ppm for CH₃ and δ ~170 ppm for ester carbonyl) .
  • Chromatography : GC or HPLC with >92.0% purity thresholds ensures minimal impurities .
  • Reference Standards : Cross-validate physicochemical properties (e.g., density, CAS RN [5437-45-6]) using NIST Chemistry WebBook data .

Q. What safety protocols are essential when handling this compound?

  • PPE : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile intermediates.
  • Waste Disposal : Neutralize brominated waste with appropriate reagents (e.g., sodium bicarbonate) before disposal.

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yields in this compound-mediated cross-coupling reactions?

Systematic optimization involves:

  • Catalyst Screening : Compare Ni(0) vs. Pd(0) catalysts for selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve arylboronic acid solubility .
  • Temperature Gradients : Higher temperatures (80–100°C) may accelerate coupling but risk side reactions.
  • Additives : Ligands like PPh₃ stabilize catalytic intermediates . Use kinetic studies (e.g., varying substrate concentrations) to identify rate-limiting steps .

Q. How can mechanistic insights into this compound reactivity be obtained?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to probe bond-breaking steps.
  • Spectroscopic Monitoring : In-situ IR or NMR tracks intermediate formation (e.g., Ni-aryl complexes) .
  • Computational Studies : DFT calculations model transition states and electronic effects of the bromoester group .

Q. How should researchers address discrepancies in reported physicochemical data for this compound?

  • Data Cross-Validation : Compare experimental results (e.g., melting points, spectral data) with NIST standards .
  • Replication Studies : Repeat published protocols to verify yields and purity .
  • Error Analysis : Quantify instrument precision (e.g., NMR calibration) and environmental variability (humidity, temperature) .

Q. What advanced applications does this compound have in organic synthesis?

  • Inhibitor Synthesis : Acts as a building block for α-halocarbonyl intermediates in enzyme inhibitor development (e.g., AMACR inhibitors) .
  • Polymer Chemistry : Serves as a monomer in controlled radical polymerization for functionalized polyesters.
  • Asymmetric Catalysis : Chiral variants enable enantioselective C–C bond formation in total synthesis .

Data Contradiction Analysis

  • Example : Conflicting yields in cross-coupling reactions may arise from trace moisture (deactivates catalyst) or arylboronic acid purity. Mitigate by rigorously drying solvents and validating boronic acid quality via NMR .

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-bromopropanoate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-bromopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.